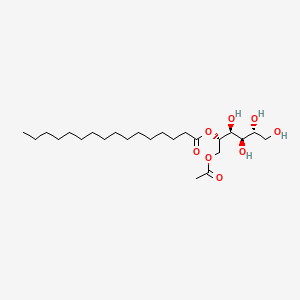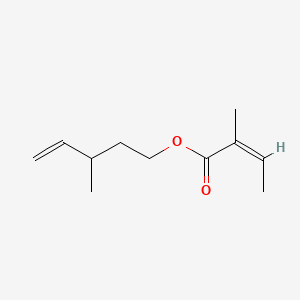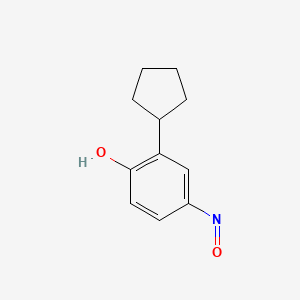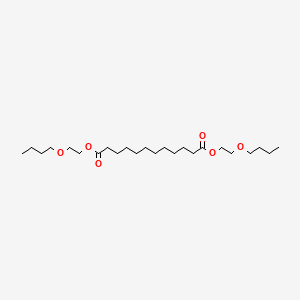
Bis(2-butoxyethyl) dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-butoxyethyl) dodecanedioate: is an organic compound with the molecular formula C24H46O6 . It is a diester derived from dodecanedioic acid and 2-butoxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2-butoxyethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-butoxyethyl) dodecanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-butoxyethyl) dodecanedioate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers. It is also used as an intermediate in the synthesis of other organic compounds.
Biology: In biological research, this compound is used as a model ester to study ester hydrolysis and enzyme-catalyzed reactions. It helps in understanding the behavior of ester bonds in biological systems.
Industry: In the industrial sector, this compound is used as a lubricant additive to improve the performance and longevity of lubricants. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of bis(2-butoxyethyl) dodecanedioate primarily involves its ability to undergo ester hydrolysis. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing dodecanedioic acid and 2-butoxyethanol. These products can then participate in various metabolic pathways. The compound’s molecular targets include esterases and other enzymes involved in ester metabolism.
Comparison with Similar Compounds
- Bis(2-ethylhexyl) dodecanedioate
- Bis(2-butoxyethyl) sebacate
- Bis(2-butoxyethyl) adipate
Comparison: Bis(2-butoxyethyl) dodecanedioate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to bis(2-ethylhexyl) dodecanedioate, it has a different alkyl chain length, affecting its solubility and reactivity. Bis(2-butoxyethyl) sebacate and bis(2-butoxyethyl) adipate have shorter dicarboxylic acid chains, leading to variations in their plasticizing efficiency and thermal stability.
Properties
CAS No. |
85284-13-5 |
|---|---|
Molecular Formula |
C24H46O6 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
bis(2-butoxyethyl) dodecanedioate |
InChI |
InChI=1S/C24H46O6/c1-3-5-17-27-19-21-29-23(25)15-13-11-9-7-8-10-12-14-16-24(26)30-22-20-28-18-6-4-2/h3-22H2,1-2H3 |
InChI Key |
MASQEGKFFCANLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)CCCCCCCCCCC(=O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


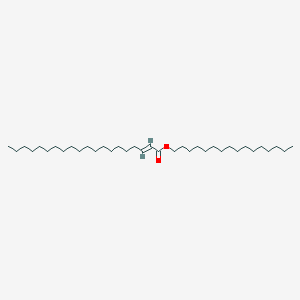
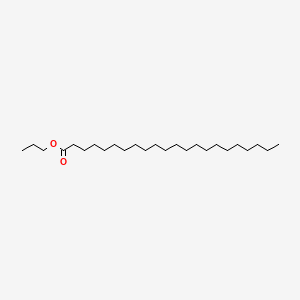
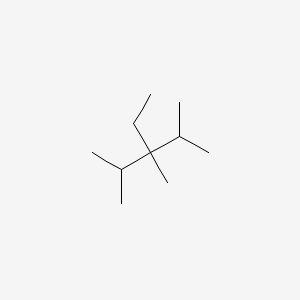
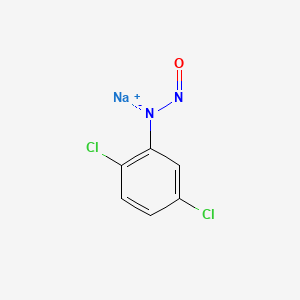

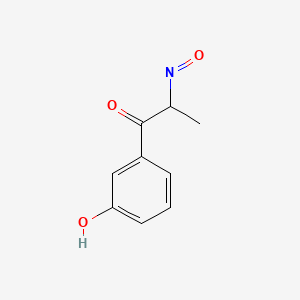
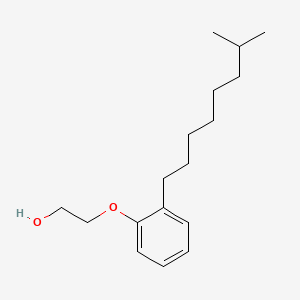
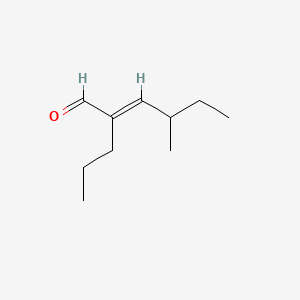
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
